Cas no 874644-76-5 (N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide)

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide is a specialized organic compound with distinct chemical properties. It offers high purity and stability, making it suitable for various applications in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's unique structure contributes to its selectivity and efficiency in chemical reactions, enhancing its utility in research and development.
N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide structure
874644-76-5 structure
Product Name:N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide
CAS No:874644-76-5
MF:C16H19N3O4
MW:317.339763879776
CID:5447044
PubChem ID:7560779
Update Time:2025-06-20

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide
    • AKOS001175590
    • 874644-76-5
    • EN300-26680141
    • Z51177880
    • N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide
    • Inchi: 1S/C16H19N3O4/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-23-14-7-5-13(6-8-14)19(21)22/h5-8H,2-4,9-11H2,1H3
    • InChI Key: KHOXDWIFFHQRCM-UHFFFAOYSA-N
    • SMILES: C(N(C1(C#N)CCCCC1)C)(=O)COC1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 317.13755610g/mol
  • Monoisotopic Mass: 317.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 99.2Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 553.2±40.0 °C(Predicted)
  • pka: -1.65±0.20(Predicted)

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Additional information on N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide (CAS No. 874644-76-5): A Comprehensive Overview

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide (CAS No. 874644-76-5) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic and diagnostic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide.

Chemical Structure and Properties

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide is a complex organic molecule with a molecular formula of C15H17N3O3. The compound features a cyclohexyl ring substituted with a cyano group, an acetamide moiety, and a nitrophenyl ether functionality. These structural elements contribute to its unique chemical and physical properties, including solubility, stability, and reactivity. The presence of the nitro group imparts significant electronic effects, influencing the compound's interactions with biological systems.

Synthesis Methods

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide with 4-nitrophenol in the presence of a base such as potassium carbonate. This method yields high purity and yield of the target compound. Another approach involves the coupling of 2-chloro-N-methylacetamide with 1-cyanocyclohexylamine followed by nucleophilic substitution with 4-nitrophenol. These synthetic routes provide flexibility in scale-up and optimization for industrial applications.

Biological Activities

N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide has demonstrated a range of biological activities that make it a valuable tool in pharmaceutical research. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

In the context of cancer research, N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide has shown promise as an antiproliferative agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Recent Research Advancements

The potential applications of N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide continue to expand as new research findings emerge. Recent studies have explored its role in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound can reduce amyloid-beta (Aβ) aggregation and inhibit tau protein phosphorylation, key pathological hallmarks of AD. These findings suggest that N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide may have therapeutic potential in treating neurodegenerative disorders.

In another study, researchers investigated the effects of N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide on cardiovascular health. The results showed that this compound can improve endothelial function by enhancing nitric oxide production and reducing oxidative stress in vascular tissues. These findings highlight its potential as a cardioprotective agent.

Conclusion

In summary, N-(1-Cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide (CAS No. 874644-76-5) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers properties that make it suitable for various research purposes, from anti-inflammatory and antioxidant effects to antiproliferative and neuroprotective activities. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound remains an important focus in the fields of chemical biology and pharmaceutical science.

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